molecular formula C9H4F3N3 B11889947 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11889947
M. Wt: 211.14 g/mol
InChI Key: XEXUHOUUCSYZNI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . Another method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of mild reaction conditions and readily available reagents makes these methods suitable for large-scale synthesis.

Chemical Reactions Analysis

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)6-1-2-15-7(4-13)5-14-8(15)3-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUHOUUCSYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C#N)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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